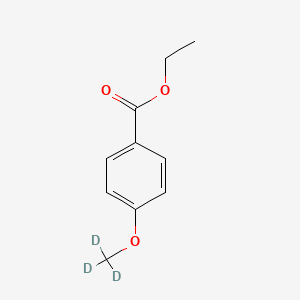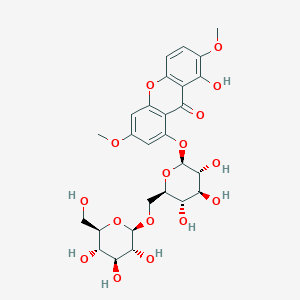
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a natural product isolated from the plant Swertia mussotii, which belongs to the Gentianaceae family . This compound is a type of xanthone glucoside, which is known for its diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-malarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can be isolated from Swertia mussotii through a series of extraction and purification processes . The plant material is typically dried and powdered before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Swertia mussotii .
Chemical Reactions Analysis
Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the methoxy or hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways:
Anti-oxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-bacterial Activity: It disrupts bacterial cell walls and inhibits the growth of bacteria by interfering with essential metabolic pathways.
Anti-malarial Activity: The compound interferes with the life cycle of the malaria parasite, inhibiting its growth and replication.
Comparison with Similar Compounds
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique due to its specific glycosylation pattern and bioactivity profile. Similar compounds include:
Mangiferin: A xanthone glucoside with anti-oxidant and anti-inflammatory properties.
Neomangiferin: Another xanthone glucoside with similar bioactivities but different glycosylation.
Irisxanthone: A xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
MMZOSEKWRIIWQX-ONMHTNRHSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


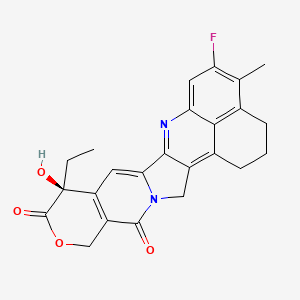


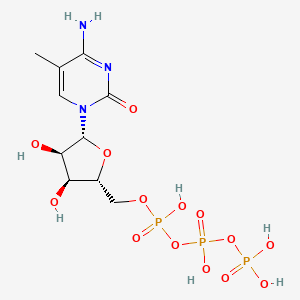
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
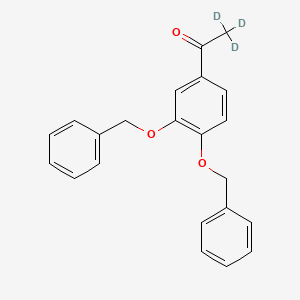
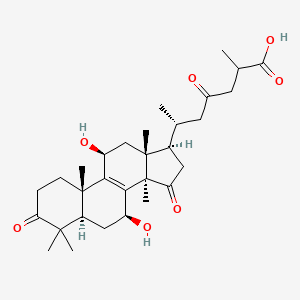
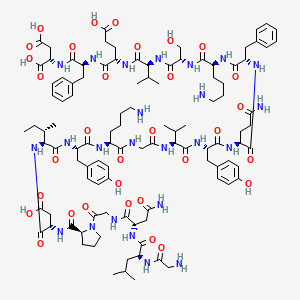
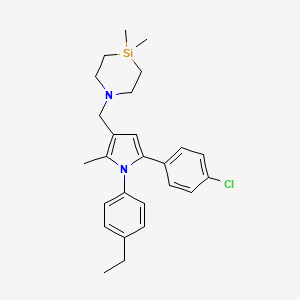
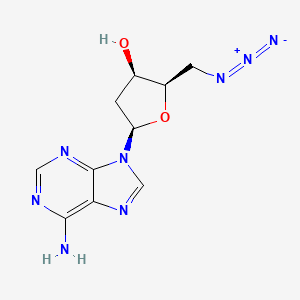
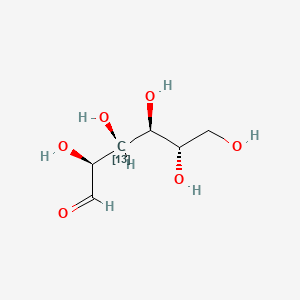
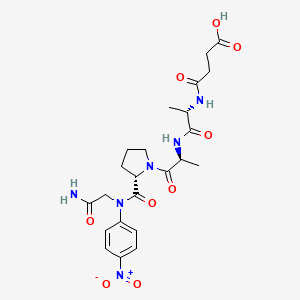
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
